molecular formula C24H38 B1593847 rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) CAS No. 84656-77-9

rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane)

Cat. No.: B1593847
CAS No.: 84656-77-9
M. Wt: 326.6 g/mol
InChI Key: WQGMAFRSIHBDRV-UHFFFAOYSA-N
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Description

Rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) is a useful research compound. Its molecular formula is C24H38 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rel-(1S,1'r,4R,4'R)-4-propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclometalation and Structure Analysis

The cyclometalated compounds derived from benzene undergo double cyclopalladation, resulting in novel, nonpolymeric, acetate-bridged molecular structures. The unique topological characteristics of these compounds are significant for understanding molecular frameworks and interactions (B. O. and P. Steel, 1998).

Nanoparticle Shape Effects on Catalysis

Benzene derivatives play a crucial role in catalytic processes. Platinum nanoparticles of varying shapes have been studied for their effects on benzene hydrogenation selectivity. This research is vital for developing efficient catalytic systems and understanding the molecular interactions involved in these processes (K. Bratlie et al., 2007).

Novel Benzene Derivatives Synthesis

Innovative synthetic approaches have been developed for benzene derivatives, such as Tris(benzocyclobutadieno)benzene. These methods have broadened the range of accessible benzene structures, contributing significantly to organic synthesis and the development of new materials (R. Diercks and K. Vollhardt, 1986).

Free Radicals and Irradiation Studies

Research on the effects of irradiation on benzene and its derivatives, including phenylcyclohexane, has provided insights into the behavior of free radicals. These studies are fundamental for understanding the chemical reactions and properties under different environmental conditions (S. Ohnishi et al., 1962).

Gold-Catalyzed C-H and C-C Activation

The gold-catalyzed tandem intramolecular C-H and C-C bond activation in benzene derivatives presents new possibilities in organic chemistry for the formation of biaryl derivatives, expanding the scope of catalytic reactions (M. Jiang et al., 2010).

Hydroalkylation of Aromatic Compounds

The hydroalkylation of benzene and toluene to form aromatic substituted alicyclic compounds has been studied, demonstrating the versatility and potential of benzene derivatives in chemical synthesis and industrial applications (James J. Louvar and Alfonso Francoy, 1970).

Valence Isomers and Bonding Studies

The isolation of a benzene valence isomer with one-electron phosphorus-phosphorus bonds has been a significant milestone. This research provides a deeper understanding of chemical bonding and molecular structures (Canac et al., 1998).

Hexaarylbenzenes Synthesis

The development of hexaarylbenzenes with diverse aryl substituents has opened new avenues in the synthesis of complex organic compounds. This research is pivotal in exploring the vast potential of benzene derivatives in various applications (Shin Suzuki et al., 2015).

Properties

IUPAC Name

1-propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38/c1-3-5-19-7-11-21(12-8-19)23-15-17-24(18-16-23)22-13-9-20(6-4-2)10-14-22/h7-8,11-12,20,22-24H,3-6,9-10,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGMAFRSIHBDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162003
Record name 1-Propyl-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84656-77-9
Record name 1-Propyl-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-propyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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